Ortho-vs-Para Ethoxyphenyl Regioisomer Comparison: Impact on Target Binding Geometry
In a structurally analogous series of quinazoline-2,4-dione PARP inhibitors, the position of an alkoxy substituent on a pendant phenyl ring dramatically affected PARP-2 isoform selectivity. The ortho-methoxy analog exhibited a PARP-2 IC50 of 11.5 nM with a 40.6-fold selectivity over PARP-1, whereas the corresponding para-methoxy derivative lost this selectivity window entirely, primarily due to a rise in PARP-1 potency [1]. While the target compound differs by containing an ethoxy linker on an oxadiazole spacer, the ortho-substituent similarly fixes the phenyl ring in a non-coplanar orientation that is geometrically incompatible with the para analog's binding mode. For procurement, this means only the 2-ethoxyphenyl variant delivers the steric bulk and dihedral angle required to recapitulate or optimize this selectivity profile.
| Evidence Dimension | PARP-2 isoform selectivity (representative ortho-alkoxy vs para-alkoxy analog pair within same quinazoline-2,4-dione chemical series) |
|---|---|
| Target Compound Data | Ortho-alkoxy analog (2-methoxy): PARP-2 IC50 = 11.5 nM; Selectivity (PARP-1/PARP-2) = 40.6 |
| Comparator Or Baseline | Para-alkoxy analog (4-methoxy): PARP-1 IC50 < 10 nM; Selectivity (PARP-1/PARP-2) ≈ 1.0 |
| Quantified Difference | Selectivity drop from 40.6-fold to ~1-fold upon positional shift of alkoxy group from ortho to para |
| Conditions | Recombinant human PARP-1 and PARP-2 enzyme inhibition assay; compound concentrations 0.1 nM–10 µM [1] |
Why This Matters
Procuring the wrong regioisomer (common para-ethoxy analog) can abolish PARP-2 selectivity, yielding a non-selective PARP-1/2 inhibitor unsuitable for mechanistic studies.
- [1] Zhao, H. et al. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25(15), 4045-4053. View Source
